[2-(Benzyloxy)ethyl]boronic acid
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Overview
Description
[2-(Benzyloxy)ethyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2-(benzyloxy)ethyl moiety Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxy)ethyl]boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the hydroboration of 2-(benzyloxy)ethyl alkene with diborane (B2H6) or borane (BH3) in tetrahydrofuran (THF) solvent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) to yield the boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar hydroboration-oxidation techniques but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(Benzyloxy)ethyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing compounds.
Substitution: The boronic acid group can be replaced by other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide (H2O2) and bases like sodium hydroxide (NaOH).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Suzuki-Miyaura Coupling: Biaryl or alkenyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
[2-(Benzyloxy)ethyl]boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(Benzyloxy)ethyl]boronic acid in various reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The boronic acid group can also form reversible covalent bonds with diols, making it useful in molecular recognition and sensing applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid commonly used in Suzuki-Miyaura coupling reactions.
2-Benzyloxyphenylboronic acid: Similar structure but with a phenyl group instead of an ethyl group.
Methylboronic acid: A simpler boronic acid with a methyl group.
Uniqueness
[2-(Benzyloxy)ethyl]boronic acid is unique due to its specific structure, which combines the reactivity of the boronic acid group with the flexibility and functionality of the 2-(benzyloxy)ethyl moiety. This combination allows for unique applications in organic synthesis and materials science that are not possible with simpler boronic acids .
Properties
IUPAC Name |
2-phenylmethoxyethylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5,11-12H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSVICMYMOCJRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCOCC1=CC=CC=C1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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